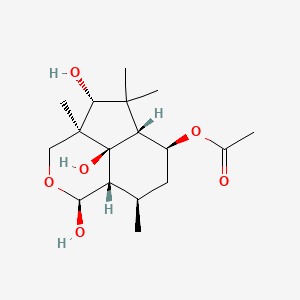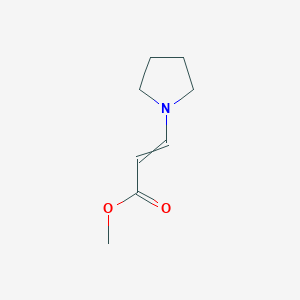![molecular formula C13H23NO2 B14090907 [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate is an organic compound with a unique structure that includes an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate typically involves multiple steps, starting from readily available precursors One common method includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other structures with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. Its aziridine ring can form covalent bonds with nucleophiles in biological systems, providing insights into reaction mechanisms and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties. Research may focus on its use as an anticancer agent, given the reactivity of aziridines with DNA.
Industry
Industrially, the compound can be used in the synthesis of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate involves its interaction with nucleophiles, leading to covalent bond formation. The aziridine ring’s strain makes it highly reactive, allowing it to open and form stable adducts with various biological molecules. This reactivity can be harnessed to inhibit enzymes or modify proteins, providing a basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen-containing ring.
Epoxide: A three-membered oxygen-containing ring with similar reactivity.
Cyclopropane: A three-membered carbon ring that shares the strain and reactivity characteristics.
Uniqueness
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate stands out due to its combination of an aziridine ring with a pent-2-enyl chain and an acetate group. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and research. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility compared to simpler analogs.
Eigenschaften
Molekularformel |
C13H23NO2 |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
[3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate |
InChI |
InChI=1S/C13H23NO2/c1-10(8-9-16-11(2)15)6-7-12-13(3,4)14(12)5/h8,12H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
IKXGGDPTPVSXQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=O)C)CCC1C(N1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dichlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090827.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090835.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)

![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)

![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
